Cas no 2126160-20-9 (5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride)

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a heterocyclic compound featuring a fused triazolopyrazine core with a carboxylic acid functionality. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The rigid triazolopyrazine scaffold offers potential as a versatile intermediate in medicinal chemistry, particularly for designing kinase inhibitors or CNS-targeting agents. The carboxylic acid group allows for further derivatization, enabling structural diversification. This compound’s high purity and well-defined characterization support its use in research and drug discovery. Its unique structure may contribute to binding affinity in target-specific interactions, warranting further investigation in therapeutic development.
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride structure
2126160-20-9 structure
Product Name:5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
CAS No:2126160-20-9
MF:C6H9ClN4O2
MW:204.61425948143
CID:4638985
Update Time:2025-10-28

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
    • Inchi: 1S/C6H8N4O2.ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;/h3-4,7H,1-2H2,(H,11,12);1H
    • InChI Key: KZTHGDAAGJTXLJ-UHFFFAOYSA-N
    • SMILES: C(C1NCC2=NN=CN2C1)(=O)O.Cl

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride Pricemore >>

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Additional information on 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Research Brief on 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride (CAS: 2126160-20-9)

The compound 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride (CAS: 2126160-20-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazolopyrazine core, is being investigated for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders.

One of the key areas of interest is the compound's role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with pathological conditions. Researchers have explored the incorporation of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride into scaffold designs to enhance binding affinity and selectivity. Preliminary results from in vitro assays suggest that derivatives of this compound exhibit promising inhibitory activity against specific kinase targets, with potential implications for oncology therapeutics.

In addition to its applications in kinase inhibition, this compound has also been investigated for its potential in modulating G-protein-coupled receptors (GPCRs). GPCRs represent a major class of drug targets, and the triazolopyrazine scaffold offers a versatile platform for the design of novel ligands. Recent studies have demonstrated that modifications to the carboxylic acid moiety of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride can yield compounds with high affinity for specific GPCR subtypes, opening new avenues for the treatment of cardiovascular and central nervous system disorders.

The synthetic accessibility of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride has also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further exploration of its pharmacological properties. Notably, recent publications have described optimized routes for its synthesis, including the use of catalytic systems that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain in the optimization of the compound's pharmacokinetic and pharmacodynamic profiles. Researchers are actively investigating strategies to enhance its metabolic stability, bioavailability, and target engagement. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide the design of next-generation derivatives with improved therapeutic potential.

In conclusion, 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride (CAS: 2126160-20-9) represents a versatile and promising scaffold in medicinal chemistry. Its applications in kinase and GPCR modulation, coupled with advances in synthetic chemistry, position it as a valuable tool for drug discovery. Ongoing research efforts are expected to further elucidate its potential and translate these findings into clinically relevant therapeutics.

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